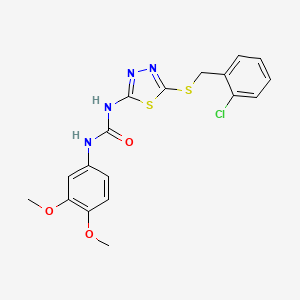

1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

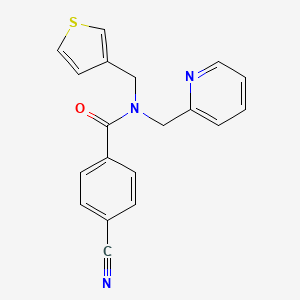

The compound “1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a dimethyl group and an amine group. Additionally, the compound has a 3,4-dimethoxybenzyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole ring, the dimethyl group, the amine group, and the 3,4-dimethoxybenzyl group would all contribute to the overall structure .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds are known to undergo a variety of chemical reactions. For example, compounds with a pyrazole ring can participate in reactions such as nucleophilic substitution, electrophilic substitution, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

科学的研究の応用

Synthesis and Spectroscopic Investigations

A pivotal aspect of research on pyrazole derivatives involves their synthesis and spectroscopic analysis. Studies like that of Özkınalı et al. (2018) explore the synthesis of new azo Schiff bases of pyrazole derivatives, highlighting their spectroscopic and theoretical investigations. Such compounds, synthesized via condensation reactions, are characterized using IR, UV-Vis, 1H-NMR, and 13C-NMR spectroscopies, with their spectral data supported by theoretical calculations based on density functional theory (DFT) (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018). This research lays the groundwork for understanding the electronic and structural properties of these compounds, which is crucial for their further application in medicinal chemistry and material science.

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor properties of pyrazole derivatives are significant areas of study, with researchers investigating the biological activities of these compounds. For instance, Raju et al. (2010) synthesized a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides and evaluated their antibacterial and antifungal activities. Among the synthesized compounds, several showed potent antimicrobial activities, suggesting their potential as therapeutic agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010). This research indicates the potential of pyrazole derivatives in developing new antimicrobial agents.

Catalysis and Chemical Reactivity

Pyrazole derivatives also find applications in catalysis and as intermediates in organic synthesis. The work by Gunasekaran, Prasanna, and Perumal (2014) on the l-proline-catalyzed domino reactions for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines showcases the utility of pyrazole derivatives in facilitating complex chemical transformations. This process involves the formation of multiple bonds in a one-pot operation, highlighting the efficiency and versatility of pyrazole derivatives in synthetic chemistry (Gunasekaran, Prasanna, & Perumal, 2014).

Material Science Applications

In material science, pyrazole derivatives contribute to the development of novel materials with specific properties. For example, the study on the self-assembly of 4-aryl-1H-pyrazoles by Moyano et al. (2013) reports the formation of supramolecular liquid crystals, showcasing the potential of pyrazole derivatives in the design of new luminescent materials with applications in optoelectronics and display technologies (Moyano, Barberá, Diosdado, Serrano, Elduque, & Giménez, 2013).

作用機序

将来の方向性

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing any side effects. If it has potential industrial applications, research could focus on optimizing its synthesis and finding new uses .

特性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-14(15)10(2)17(16-9)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXYKXLQZDNCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2674760.png)

![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2674762.png)

![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)

![N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2674766.png)

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)

![1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674773.png)

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2674774.png)

![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)